

Application Notes and Protocols: Sonogashira Coupling with Propargyl Acetate

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Compound of Interest

Compound Name: *Propargyl acetate*

Cat. No.: *B1265531*

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Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1] It facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1][2][3] This reaction is particularly valuable due to its mild reaction conditions, such as room temperature and aqueous media, and its tolerance of a wide range of functional groups.[1][4] These characteristics have made the Sonogashira coupling an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][5]

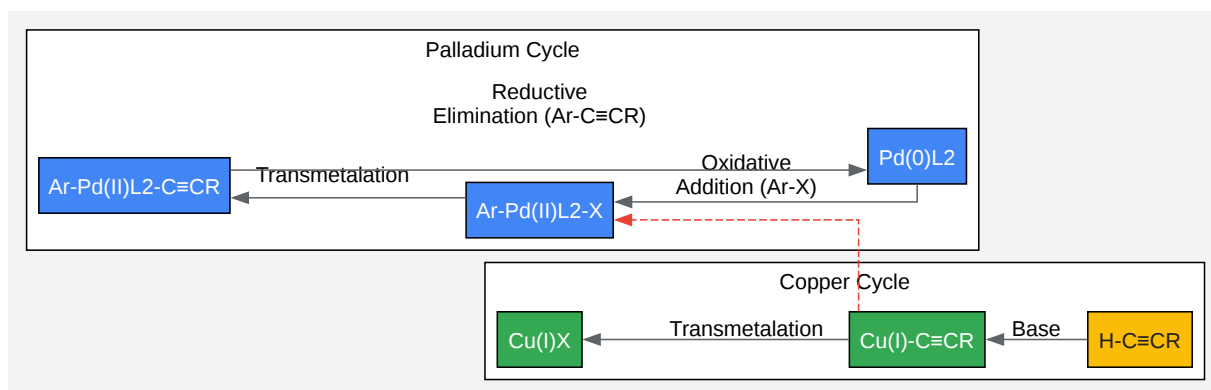
This document provides specific application notes and protocols for the Sonogashira coupling reaction using **propargyl acetate** as the terminal alkyne coupling partner. The resulting propargylated aromatic compounds are versatile intermediates for further synthetic transformations, making this reaction highly relevant for drug development and medicinal chemistry.

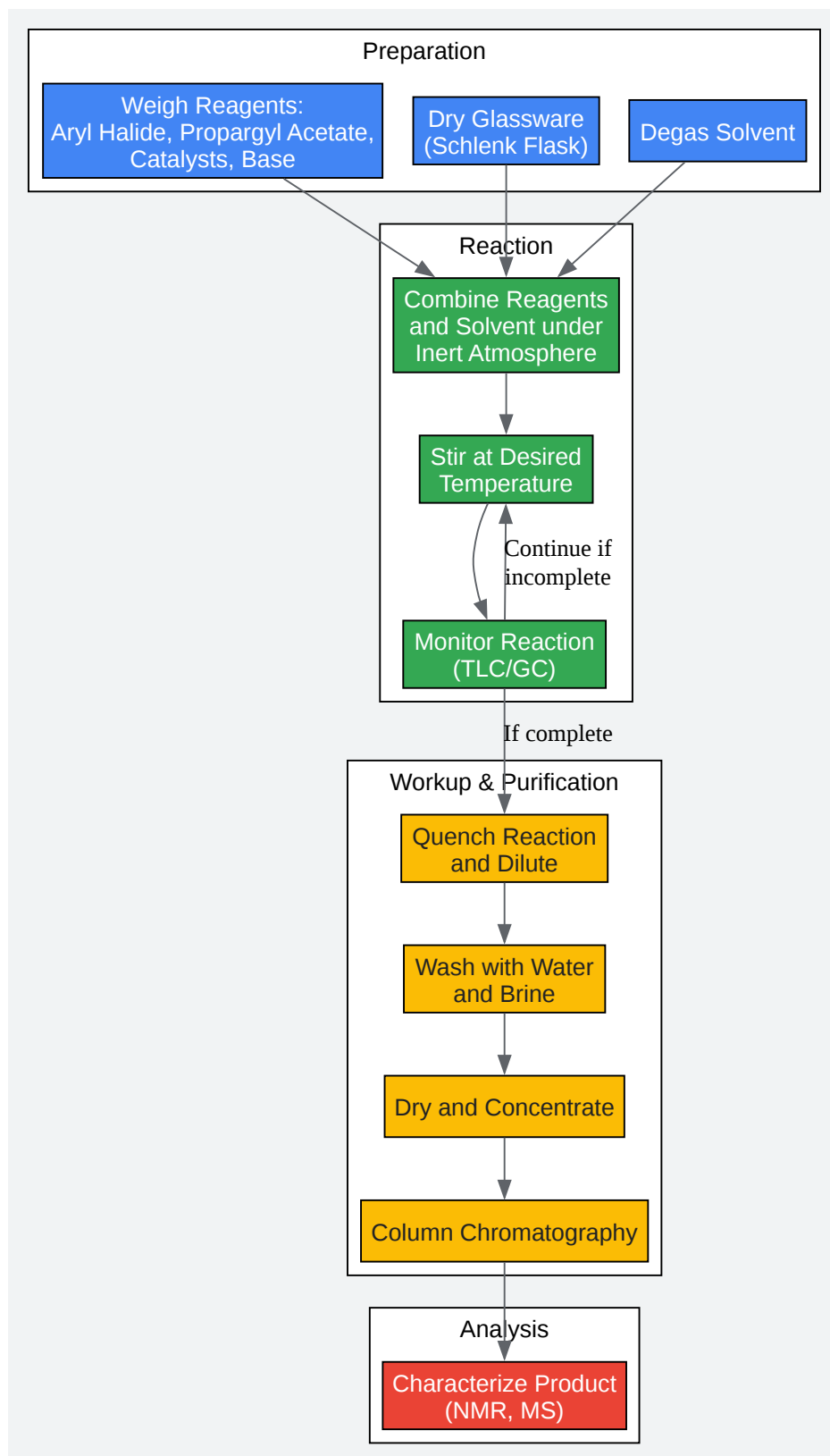
Mechanism of Action

The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] While the exact mechanism is still a subject of study, the generally accepted pathway is as follows:

- Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) complex.
- Copper Cycle: The terminal alkyne (**propargyl acetate**) reacts with the copper(I) co-catalyst in the presence of a base to form a copper acetylide intermediate.^[6]
- Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
- Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.

It is also possible to perform the Sonogashira reaction under copper-free conditions, although this may require different ligands or reaction conditions.^[4]





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